molecular formula C9H9NO B1348813 1-Phenylazetidin-2-one CAS No. 5099-95-6

1-Phenylazetidin-2-one

Cat. No.: B1348813
CAS No.: 5099-95-6
M. Wt: 147.17 g/mol
InChI Key: OPISVEPYALEQJT-UHFFFAOYSA-N
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Description

1-Phenylazetidin-2-one is an organic compound with the molecular formula C9H9NO. It is a member of the azetidinone family, which is characterized by a four-membered lactam ring.

Mechanism of Action

Target of Action

1-Phenylazetidin-2-one is a complex compound with potential biological importance

Mode of Action

It’s known that the compound is part of the β-lactam class of molecules . β-lactams typically exert their effects by interacting with enzymes involved in cell wall synthesis in bacteria, leading to cell death.

Biochemical Pathways

Β-lactams generally interfere with the synthesis of the peptidoglycan layer of bacterial cell walls . The peptidoglycan layer is important for cell wall structural integrity, especially in Gram-positive bacteria. When this layer is compromised, it leads to cell lysis and death.

Result of Action

As a β-lactam, it may lead to bacterial cell death by interfering with cell wall synthesis

Biochemical Analysis

Biochemical Properties

1-Phenylazetidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with beta-lactamase enzymes, which are crucial in bacterial resistance to beta-lactam antibiotics . The nature of these interactions often involves the inhibition of enzyme activity, which can be leveraged in designing new antibacterial agents.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with beta-lactamase enzymes results in the inhibition of these enzymes, thereby preventing the degradation of beta-lactam antibiotics . This binding interaction is crucial for its potential use in combating antibiotic resistance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.

Preparation Methods

Chemical Reactions Analysis

1-Phenylazetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1-Phenylazetidin-2-one is unique among azetidinones due to its specific structural features and reactivity. Similar compounds include:

Properties

IUPAC Name

1-phenylazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-6-7-10(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPISVEPYALEQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341181
Record name 1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5099-95-6
Record name 1-phenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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